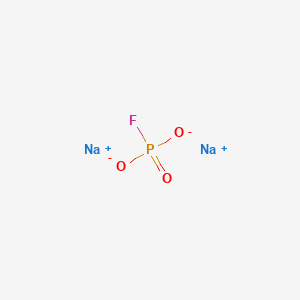

Sodium monofluorophosphate

概要

説明

フッ化リン酸ナトリウムは、無色で水に溶ける塩であり、歯のエナメル質の再石灰化を助けるフッ化物イオンを提供することで虫歯予防に役立つため、特に歯磨き粉などの歯科用製品に広く使用されています .

2. 製法

合成経路と反応条件: フッ化リン酸ナトリウムは、通常、フッ化ナトリウムとメタリン酸ナトリウムを反応させることで合成されます。反応は次のように表すことができます。

NaPO3+NaF→Na2PO3F

このプロセスには、加水分解と類似したピロリン酸結合の開裂が伴います {_svg_2}.

工業生産方法: 工業的には、フッ化リン酸ナトリウムは、ピロリン酸四ナトリウムまたはリン酸二ナトリウムをフッ化水素で処理することによって製造されます。 反応条件は通常、完全な反応と最終生成物の高純度を確保するために制御された温度で行われます .

準備方法

Synthetic Routes and Reaction Conditions: Sodium fluorophosphate is typically synthesized by reacting sodium fluoride with sodium metaphosphate. The reaction can be represented as:

NaPO3+NaF→Na2PO3F

This process involves the scission of a pyrophosphate bond, analogous to hydrolysis .

Industrial Production Methods: In industrial settings, sodium fluorophosphate is produced by treating tetrasodium pyrophosphate or disodium phosphate with hydrogen fluoride. The reaction conditions usually involve controlled temperatures to ensure the complete reaction and high purity of the final product .

化学反応の分析

反応の種類: フッ化リン酸ナトリウムは、次のようなさまざまな化学反応を起こします。

加水分解: 水溶液中では、フッ化リン酸ナトリウムは加水分解してフッ化物イオンとリン酸イオンを放出します。

置換反応: フッ素原子が他のハロゲンまたは官能基に置き換わる置換反応に関与できます。

一般的な試薬と条件:

加水分解: 主要な試薬は水であり、反応は室温で起こります。

置換: ハロゲン(塩素、臭素)や他の求核剤などの試薬を制御された条件下で使用して置換を行うことができます。

主要な生成物:

加水分解: 主要な生成物はフッ化物イオンとリン酸イオンです。

置換: 生成物は使用する置換基によって異なり、さまざまなフッ化リン酸誘導体が生成されます。

4. 科学研究での応用

フッ化リン酸ナトリウムは、科学研究において幅広い用途を持っています。

化学: さまざまな化学合成や反応において試薬として使用されます。

生物学: フッ化リン酸ナトリウムは、特に歯科の健康における生物系への影響について研究されています。

医学: 虫歯予防と口腔衛生の促進に役立つ歯科用製品の主要成分です。

科学的研究の応用

Preventive Dentistry

MFP is primarily utilized in dentifrices for its anticaries properties. Studies have shown that MFP can effectively reduce the incidence of dental caries by promoting remineralization of enamel and inhibiting demineralization processes. A meta-analysis indicated that while NaF may have a slight edge in preventing caries, MFP also demonstrates significant efficacy and is less toxic .

Enamel Acid Resistance

Research indicates that MFP enhances the acid resistance of enamel, making it particularly beneficial in environments with high acidity. A study comparing MFP with other fluoride treatments found that high concentrations of MFP improved enamel resistance to acid challenges significantly more than conventional methods . This property is attributed to MFP's ability to penetrate deeper into the enamel structure, forming a protective layer against acid erosion.

Dentin Erosion Prevention

MFP has been shown to be effective in preventing dentin erosion caused by acidic substances. In vitro studies demonstrated that MFP could significantly reduce mineral loss and maintain the hardness of dentin when exposed to citric acid . This capability positions MFP as a promising candidate for formulations aimed at protecting dentin from erosive challenges.

Comparative Efficacy: this compound vs. Sodium Fluoride

| Property | This compound (MFP) | Sodium Fluoride (NaF) |

|---|---|---|

| Toxicity | Lower (1/3 of NaF) | Higher |

| Efficacy in Caries Prevention | Moderate | High |

| Acid Resistance | High (deep penetration) | Moderate |

| Solubility | Highly soluble | Less soluble |

The table above summarizes key differences between MFP and NaF, highlighting the unique advantages of MFP despite its slightly lower efficacy in caries prevention.

Case Study 1: Erosion Protection

A study involving bovine dentin showed that the application of an acidulated phosphate MFP solution significantly reduced mineral loss compared to traditional fluoride treatments. The results indicated that MFP could effectively seal dentin tubules and enhance acid resistance, suggesting its potential use in professional dental care settings .

Case Study 2: Clinical Efficacy

In a clinical trial assessing various dentifrice formulations, participants using MFP-containing toothpaste exhibited a notable reduction in caries incidence over two years compared to those using non-fluoride or lower fluoride formulations. This highlights the long-term benefits of incorporating MFP into daily oral hygiene practices .

作用機序

歯科用製品におけるフッ化リン酸ナトリウムの主要な作用機序は、加水分解によるフッ化物イオンの放出です。これらのフッ化物イオンは歯のエナメル質中のヒドロキシアパタイトと相互作用して、酸による細菌の攻撃に強いフッ素アパタイトを形成します。 このプロセスは歯のエナメル質の再石灰化に役立ち、虫歯の発生を予防します .

類似化合物:

フッ化ナトリウム (NaF): 歯磨き粉などの歯科用製品によく使用されるフッ化物源であり、エナメル質の再石灰化に必要なフッ化物イオンを提供します。

フッ化スズ (SnF₂): 歯磨き粉に使用されるもう1つのフッ化物化合物であり、抗菌作用と歯の過敏症を軽減する効果があることで知られています。

比較:

フッ化ナトリウム vs. フッ化リン酸ナトリウム: 両方の化合物はフッ化物イオンを提供しますが、フッ化リン酸ナトリウムは、わずかに後味が少なく、一部の歯磨き粉の処方においてより安定しているため、一部の処方では好まれています.

フッ化スズ vs. フッ化リン酸ナトリウム: フッ化スズは、抗菌作用や過敏症の軽減などの追加の利点をもたらしますが、フッ化リン酸ナトリウムは主に虫歯予防とエナメル質の再石灰化に焦点を当てています.

フッ化リン酸ナトリウムは、バランスの取れた特性により、歯科用製品やその他の用途において汎用性があり、効果的な化合物となっています。

類似化合物との比較

Sodium Fluoride (NaF): A common fluoride source in dental products, providing fluoride ions for enamel remineralization.

Stannous Fluoride (SnF₂): Another fluoride compound used in toothpaste, known for its antibacterial properties and ability to reduce dental sensitivity.

Comparison:

Sodium Fluoride vs. Sodium Fluorophosphate: Both compounds provide fluoride ions, but sodium fluorophosphate is preferred in some formulations due to its slightly less aftertaste and better stability in certain toothpaste formulations.

Stannous Fluoride vs. Sodium Fluorophosphate: Stannous fluoride offers additional benefits such as antibacterial properties and sensitivity reduction, whereas sodium fluorophosphate primarily focuses on cavity prevention and enamel remineralization.

Sodium fluorophosphate stands out due to its balanced properties, making it a versatile and effective compound in dental care and other applications.

特性

CAS番号 |

10163-15-2 |

|---|---|

分子式 |

FH2NaO3P |

分子量 |

122.976 g/mol |

IUPAC名 |

disodium;fluoro-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/FH2O3P.Na/c1-5(2,3)4;/h(H2,2,3,4); |

InChIキー |

PRVAPUQJIWBZPW-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])F.[Na+].[Na+] |

正規SMILES |

OP(=O)(O)F.[Na] |

Key on ui other cas no. |

10163-15-2 7631-97-2 |

物理的記述 |

White powder; [Pfaltz and Bauer MSDS] |

ピクトグラム |

Irritant |

関連するCAS |

15181-43-8 (Parent) |

同義語 |

ammonium monofluorophosphate calcium fluorophosphate calcium monofluorophosphate fluorophosphate fluorophosphate hydrate, calcium salt fluorophosphate, barium salt fluorophosphate, calcium salt fluorophosphate, diammonium salt fluorophosphate, disodium salt fluorophosphate, monoammonium salt fluorophosphate, potassium salt fluorophosphate, sodium salt fluorophosphate, tin salt fluorophosphate, vanadium salt Mono-Tridin monofluorophosphate Na-MFP sodium monofluorophosphate |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sodium monofluorophosphate (Na2FPO3) acts as a source of fluoride ions (F-), which play a crucial role in caries prevention. [, , , , , ] The fluoride ions interact with hydroxyapatite (the main mineral component of teeth) in multiple ways:

- Inhibition of demineralization: Fluoride ions reduce the solubility of enamel in acidic environments, thus protecting teeth from the demineralization process that leads to caries formation. [, , , ]

- Enhancement of remineralization: Fluoride ions promote the remineralization of enamel by facilitating the deposition of calcium and phosphate ions into the tooth structure, repairing early-stage lesions. [, , , ]

A: Yes, research shows that combining this compound with agents like arginine, calcium carbonate, and xylitol can enhance its caries-preventive benefits. [, , , , ] For example, a study demonstrated that a dentifrice containing this compound, arginine, and calcium carbonate exhibited superior remineralization of acid-softened enamel compared to a dentifrice with this compound alone. [] Similarly, the addition of xylitol to a this compound dentifrice was shown to significantly reduce caries increment compared to the dentifrice without xylitol. []

ANone: * Molecular formula: Na2FPO3* Molecular weight: 143.95 g/mol

A: While proposed as a potential corrosion inhibitor in concrete, this compound's effectiveness is limited by its decomposition in the alkaline environment of concrete. [] It reacts with calcium ions present in the concrete pore solution, forming calcium phosphate and calcium fluoride, both of which have limited corrosion inhibition properties. [] This decomposition significantly restricts its penetration depth and achievable concentration around reinforcing bars, hindering its ability to effectively inhibit corrosion. []

ANone: The provided research abstracts do not delve into the catalytic properties or applications of this compound. The primary focus of these studies is its use in oral care products and its potential as a corrosion inhibitor.

A: this compound, commonly used in osteoporosis treatment, is absorbed from the gastrointestinal tract and subsequently hydrolyzed into fluoride and orthophosphate ions. [] This hydrolysis primarily occurs in the intestinal mucosa and the liver, facilitated by enzymes known as monofluorophosphateases (MFPases). [] Interestingly, while alkaline phosphatase exhibits MFPase activity, acid phosphatase does not. []

A: Extensive clinical trials, some spanning 3 years, have been conducted to assess the effectiveness of this compound and Sodium fluoride dentifrices in preventing caries. [, , ] These studies, adhering to the guidelines established by organizations like the American Dental Association, have consistently demonstrated that this compound dentifrices offer comparable anticaries efficacy to Sodium fluoride dentifrices. [, , ] This equivalence in performance suggests that both compounds, when incorporated into dentifrices, can effectively contribute to oral health by reducing caries formation.

A: this compound, often combined with other agents like potassium nitrate, has demonstrated efficacy in reducing dentin hypersensitivity. [, , ] Studies using subjective pain scales like the Visual Analogue Scale (VAS) have shown significant improvements in sensitivity after using dentifrices containing these agents. [, , ] Notably, a dentifrice with 5% potassium nitrate and 1500 ppm this compound in a precipitated calcium carbonate base significantly reduced both tactile and thermal sensitivity compared to a placebo dentifrice. []

ANone: The provided research abstracts do not discuss the use of specific biomarkers for predicting this compound efficacy, monitoring treatment response, or identifying potential adverse effects.

A: Several analytical methods have been employed to determine this compound content in toothpaste. [, , ]

- Quantitative 19F-NMR: This method offers a rapid, direct, and environmentally friendly approach for quantifying this compound in toothpaste. [] It provides the advantage of being highly specific and avoids complex sample preparation procedures.

- Ion chromatography: This technique enables the simultaneous determination of both potassium nitrate and this compound in dentifrices. [] It involves separating these components using an ion-exchange column and quantifying them based on their conductivity.

- Colorimetric methods: After removing interfering substances like orthophosphate and metaphosphate, colorimetric methods, such as those utilizing the bleaching of colored ferric complexes by fluoride ions, can be used to determine free fluoride, which can be related back to this compound content. []

ANone: The provided research abstracts primarily focus on the clinical applications and efficacy of this compound. There is limited information regarding its environmental impact and degradation pathways.

A: The research on this compound transcends disciplinary boundaries, finding applications in diverse fields such as dentistry, material science, and pharmacology. [, , , , ]

- Dentistry: Studies on this compound have significantly advanced our understanding of caries prevention, remineralization of enamel, and management of dentin hypersensitivity. [, , , , , , , , , ]

- Material science: Research exploring this compound as a corrosion inhibitor in concrete has provided valuable insights into its chemical stability and interactions in alkaline environments. [, ] Although its limitations have been identified, these findings contribute to the development of more effective corrosion prevention strategies in construction.

- Pharmacology: Investigations into the use of this compound for treating osteoporosis have expanded our knowledge of its pharmacokinetic properties, including absorption, metabolism, and potential for adverse effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。